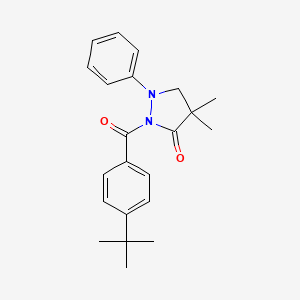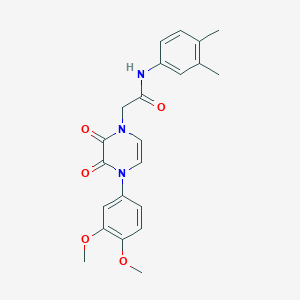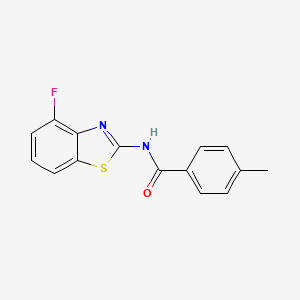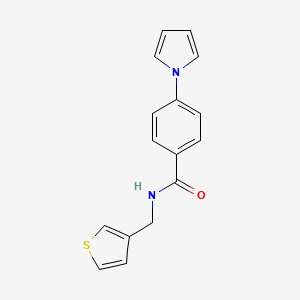
2-(4-Tert-butylbenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Tert-butylbenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Irgacure 369 and is commonly used as a photoinitiator in the polymer industry.
科学的研究の応用
Redox-Denitration Reaction of Aromatic Nitro Compounds
4,4-dimethyl-1-(2-nitrophenyl)pyrazolidin-3-one undergoes a redox-denitration reaction when heated in pyridine containing pyridine hydrochloride, resulting in a transformation where the methylene group is oxidized and the nitro group disappears. This process showcases the potential of pyrazolidinones in unique redox-denitration reactions (Rees & Tsoi, 2000).
Synthesis of Chiral Oxazolidin-2-ones
Chiral oxazolidin-2-ones, valuable as chiral auxiliaries with pharmaceutical activity, can be prepared using a one-pot method. This method involves a modified Sharpless asymmetric aminohydroxylation of beta-substituted styrene derivatives followed by base-mediated ring closure. This process is practical and can be performed on both small and large scales (Barta et al., 2000).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit significant anticancer activity. These compounds, after undergoing specific reactions, were tested against the MCF-7 human breast adenocarcinoma cell line and demonstrated potent inhibitory activity, highlighting their potential in cancer treatment (Abdellatif et al., 2014).
Synthesis and Biological Evaluation of Functionalized Amino Acid Derivatives
Functionalized amino acid derivatives have been synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines. Specific compounds exhibited significant cytotoxicity in ovarian and oral cancers, indicating their potential as novel anti-cancer agents (Kumar et al., 2009).
Safety and Hazards
特性
IUPAC Name |
2-(4-tert-butylbenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-21(2,3)17-13-11-16(12-14-17)19(25)24-20(26)22(4,5)15-23(24)18-9-7-6-8-10-18/h6-14H,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFXWIYSIHEEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(N(C1=O)C(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009251.png)


![N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009257.png)
![2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3009259.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3009260.png)
![4-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B3009261.png)

![ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B3009267.png)
![5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3009268.png)
![4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide](/img/structure/B3009270.png)


